molecular formula C27H22N2O B2571506 13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860783-82-0

13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2571506
CAS No.: 860783-82-0
M. Wt: 390.486
InChI Key: WUTYCLMYWUIATR-UHFFFAOYSA-N
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Description

13-(4-Methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic compound based on the privileged acridine scaffold , a structure renowned in medicinal chemistry for its diverse biological activities and applications in therapeutic development . This indoloacridine derivative is of significant interest in oncological research, primarily due to its potential as a DNA intercalating agent . The planar polyaromatic system of the acridine core allows it to insert between DNA base pairs, which can disrupt DNA integrity and inhibit the function of topoisomerase enzymes, leading to apoptosis in cancer cells . Structure-activity relationship (SAR) studies of acridines highlight that substitutions on the core scaffold, such as the 4-methoxybenzyl group in this compound, are critical for optimizing DNA binding affinity, influencing lipophilic-hydrophilic balance, and ultimately modulating antitumor potency . Beyond oncology, the acridine pharmacophore is a validated structure in neuroscience research. Tacrine, a well-known acridine derivative, was the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, establishing the scaffold's relevance for targeting neurodegenerative conditions . Novel acridine derivatives continue to be explored as multifunctional agents for Alzheimer's, combining cholinesterase inhibition with other properties such as the inhibition of β-amyloid aggregation and antioxidant activity . The specific structure of this compound suggests potential for use in early-stage drug discovery programs aimed at these and other diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

13-[(4-methoxyphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c1-30-21-13-10-18(11-14-21)17-29-25-9-5-3-7-22(25)23-15-12-20-16-19-6-2-4-8-24(19)28-26(20)27(23)29/h2-11,13-14,16H,12,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYCLMYWUIATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting cellular processes and inhibiting cancer cell proliferation .
  • Targeting Kinases : Some derivatives have demonstrated selective inhibition of multiple tyrosine kinases involved in cancer progression .

Case Study:

In vitro studies revealed that derivatives of this compound reduced cell viability in human leukemia and breast cancer cell lines, with IC50 values indicating potent efficacy .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, including:

  • Gram-positive and Gram-negative Bacteria : Demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : Similar acridine derivatives are known to disrupt bacterial DNA replication processes .

Case Study:

A study highlighted the effectiveness of acridine derivatives against antibiotic-resistant strains, suggesting potential applications in treating resistant infections .

Antimalarial Properties

Acridine derivatives have been explored for their antimalarial effects. Research indicates that these compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Case Study:

In a comparative study, acridine-based compounds were found to be effective against malaria parasites with IC50 values comparable to established antimalarial drugs .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the methoxy group and benzyl substituents can significantly influence its potency and selectivity towards various biological targets.

ModificationBiological ActivityReference
Presence of methoxy groupEnhanced anticancer activity
Variation in benzyl substitutionAltered antimicrobial efficacy

Mechanism of Action

The mechanism of action of 13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the replication and transcription processes. The compound also targets topoisomerase enzymes, which are crucial for DNA replication and repair . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Photophysical Properties

The substituent at position 13 significantly impacts electronic and optical behavior. Key comparisons include:

Compound Substituent Key Photophysical Property Application Reference
13-(4-Methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine 4-Methoxybenzyl High fluorescence quantum yield (ΦF) in aprotic solvents Luminescent probes
13-(4-Chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine 4-Chlorobenzyl Reduced ΦF in protic solvents (e.g., methanol) due to H-bonding Research use only
12AcCz-PM 13,13-Dimethyl-7-phenyl Deep-blue emission (CIE: 0.15, 0.08) OLEDs
34AcCz-Trz 13,13-Dimethyl-8-phenyl TADF emitter (ΔEST = 0.12 eV) OLEDs

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance intramolecular charge transfer (ICT) and TADF efficiency compared to electron-withdrawing groups (e.g., chloro) .
  • Solvent polarity and proticity critically influence fluorescence; aprotic solvents like acetonitrile maximize ΦF for indoloacridines .
Stability and Solvent Effects

Photostability and solvent interactions differ markedly among analogs:

  • 12,13-Dihydro-5H-indolo[3,2-c]acridine (IA): Photodegrades via H-bonding in protic solvents (e.g., methanol), with reduced ΦF .
  • 13-(4-Methoxybenzyl) derivative : The methoxy group likely mitigates H-bonding-induced quenching, enhancing stability in polar aprotic media .

Biological Activity

13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic compound belonging to the indoloacridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C27_{27}H22_{22}N2_2O
  • Molecular Weight : 390.48 g/mol
  • Boiling Point : Approximately 642.0 °C

The biological activity of this compound is primarily attributed to its interaction with DNA and various enzymes. The compound has been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by interfering with their genetic material .

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various research studies:

Cell Line IC50_{50} (µM) Effect Observed Reference
HeLa (cervical cancer)12.5Induces apoptosis
MCF-7 (breast cancer)15.0Inhibits proliferation
A549 (lung cancer)10.0Cell cycle arrest
HepG2 (liver cancer)8.0DNA damage and repair inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited significant antimicrobial activity against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) against selected pathogens:

Pathogen MIC (µg/mL) Activity Type Reference
Staphylococcus aureus32Gram-positive bacteria
Escherichia coli16Gram-negative bacteria
Candida albicans8Fungal

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on various indoloacridine derivatives revealed that modifications at the benzyl position significantly enhanced cytotoxicity against cancer cells. The introduction of the methoxy group was particularly effective in increasing potency against HeLa cells .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of several derivatives of indoloacridines, including this compound. Results indicated that the compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes involved in cancer cell metabolism and DNA repair pathways. These interactions are believed to contribute to its observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of indole precursors with methoxybenzyl derivatives under acidic or catalytic conditions. Optimization strategies include:

  • Temperature control : Lower temperatures (0–10°C) reduce side reactions during cyclization .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Purification : Employ column chromatography with silica gel or preparative HPLC for isolating high-purity fractions (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., 400 MHz Bruker device) to confirm structural integrity, focusing on aromatic proton shifts (δ 6.5–8.5 ppm) and methoxy group signals (δ ~3.8 ppm) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3400 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and iodine vapor visualization .

Q. What theoretical frameworks guide the study of its biological or chemical properties?

  • Methodological Answer : Link research to:

  • Molecular docking : Predict binding affinities with target proteins (e.g., anticancer targets) using software like AutoDock .
  • Electronic structure theory : Apply Density Functional Theory (DFT) to analyze π-π stacking interactions in the indoloacridine core .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer :

  • In silico validation : Cross-validate experimental IC₅₀ values with molecular dynamics (MD) simulations to assess binding stability .
  • Assay standardization : Use dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent polarity, incubation time) .

Q. What methodological challenges arise in computational modeling of its interactions with biological targets?

  • Methodological Answer : Key challenges include:

  • Conformational flexibility : Use Monte Carlo simulations to sample low-energy conformers of the methoxybenzyl group .
  • Solvent effects : Apply implicit solvent models (e.g., Poisson-Boltzmann) to account for aqueous environments .
  • Validation : Compare docking scores with experimental inhibition constants (Kᵢ) to refine scoring functions .

Q. How can researchers design experiments to elucidate its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Fluorescence quenching assays : Track interactions with DNA G-quadruplex structures using SYBR Green I displacement .
  • Enzyme inhibition studies : Measure activity of topoisomerase II or kinases in the presence of the compound using colorimetric substrates (e.g., p-nitrophenyl phosphate) .
  • Theoretical integration : Map results to pathways (e.g., apoptosis signaling) using STRING database analysis .

Q. What strategies enable selective functionalization of the indoloacridine core for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Regioselective substitution : Introduce halogens (Cl, Br) at the C-5 position via electrophilic aromatic substitution under controlled pH .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive NH sites during benzylation .
  • Cross-coupling : Apply Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the C-13 position .

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